molecular formula C22H17NO5 B14629523 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid CAS No. 55232-85-4

4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid

Cat. No.: B14629523
CAS No.: 55232-85-4
M. Wt: 375.4 g/mol
InChI Key: XALFVJMRRACEBT-UHFFFAOYSA-N
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Description

4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid is an organic compound with a complex structure that includes benzoyl, benzyloxy, and formamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzoylation of a suitable aromatic precursor, followed by the introduction of the benzyloxy group through etherification. The formamido group is then introduced via formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.

Scientific Research Applications

4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with proteins or other biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.

    Industry: The compound could be used in the development of new industrial processes or products, particularly those requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid include:

    4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar benzyloxy group but differs in the presence of a methoxy group and an aldehyde functional group.

    4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: This compound shares the benzoyl group but has a different core structure and additional functional groups.

Uniqueness

What sets this compound apart is its unique combination of benzoyl, benzyloxy, and formamido groups, which confer specific chemical properties and potential applications that may not be shared by similar compounds. This uniqueness can make it particularly valuable in certain research or industrial contexts.

Properties

CAS No.

55232-85-4

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

4-benzoyl-3-formamido-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C22H17NO5/c24-14-23-18-11-17(22(26)27)12-19(28-13-15-7-3-1-4-8-15)20(18)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24)(H,26,27)

InChI Key

XALFVJMRRACEBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2C(=O)C3=CC=CC=C3)NC=O)C(=O)O

Origin of Product

United States

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